Methyl 4-phenylbut-3-en-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-phenylbut-3-en-2-yl carbonate is an organic compound with the molecular formula C12H14O3 It is a carbonate ester derived from 4-phenylbut-3-en-2-ol and methyl chloroformate
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-phenylbut-3-en-2-yl carbonate can be synthesized through the reaction of 4-phenylbut-3-en-2-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbonates or carbamates.
Scientific Research Applications
Methyl 4-phenylbut-3-en-2-yl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 4-phenylbut-3-en-2-yl carbonate involves its interaction with various molecular targets, depending on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding alcohol.
Comparison with Similar Compounds
Methyl 4-phenylbut-3-yn-2-yl carbonate: Similar structure but with a triple bond instead of a double bond.
Ethyl 4-phenylbut-3-en-2-yl carbonate: Similar structure but with an ethyl group instead of a methyl group.
Properties
CAS No. |
881832-37-7 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-phenylbut-3-en-2-yl carbonate |
InChI |
InChI=1S/C12H14O3/c1-10(15-12(13)14-2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
SRGKQMIMFFOGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.